BAM (8-22) acetate

Description

BenchChem offers high-quality BAM (8-22) acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about BAM (8-22) acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

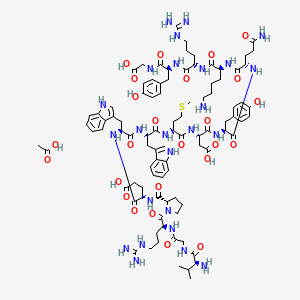

Molecular Formula |

C93H131N25O25S |

|---|---|

Molecular Weight |

2031.3 g/mol |

IUPAC Name |

acetic acid;(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-6-amino-1-[[(2S)-5-carbamimidamido-1-[[(2S)-1-(carboxymethylamino)-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-[[(2S)-1-[(2S)-2-[[2-[[(2S)-2-amino-3-methylbutanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C91H127N25O23S.C2H4O2/c1-48(2)76(94)88(138)103-46-72(120)105-64(19-11-36-100-91(97)98)89(139)116-37-12-20-70(116)87(137)110-62(30-32-73(121)122)81(131)113-68(42-52-45-102-58-16-7-5-14-56(52)58)85(135)114-67(41-51-44-101-57-15-6-4-13-55(51)57)84(134)109-63(33-38-140-3)82(132)115-69(43-74(123)124)86(136)112-66(40-50-23-27-54(118)28-24-50)83(133)108-61(29-31-71(93)119)80(130)106-59(17-8-9-34-92)78(128)107-60(18-10-35-99-90(95)96)79(129)111-65(77(127)104-47-75(125)126)39-49-21-25-53(117)26-22-49;1-2(3)4/h4-7,13-16,21-28,44-45,48,59-70,76,101-102,117-118H,8-12,17-20,29-43,46-47,92,94H2,1-3H3,(H2,93,119)(H,103,138)(H,104,127)(H,105,120)(H,106,130)(H,107,128)(H,108,133)(H,109,134)(H,110,137)(H,111,129)(H,112,136)(H,113,131)(H,114,135)(H,115,132)(H,121,122)(H,123,124)(H,125,126)(H4,95,96,99)(H4,97,98,100);1H3,(H,3,4)/t59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,76-;/m0./s1 |

InChI Key |

JTGFJBHCHLDHPK-HTDULTFASA-N |

Isomeric SMILES |

CC(C)[C@@H](C(=O)NCC(=O)N[C@@H](CCCNC(=N)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H](CC4=CNC5=CC=CC=C54)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC6=CC=C(C=C6)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC7=CC=C(C=C7)O)C(=O)NCC(=O)O)N.CC(=O)O |

Canonical SMILES |

CC(C)C(C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)N1CCCC1C(=O)NC(CCC(=O)O)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(CC6=CC=C(C=C6)O)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC7=CC=C(C=C7)O)C(=O)NCC(=O)O)N.CC(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

BAM (8-22) Acetate: Mechanistic Duality in Nociception and Pruritus

Technical Guide for Research & Drug Development

Executive Summary: The Sensory Paradox

BAM (8-22) acetate is a pharmacologically distinct fragment of Bovine Adrenal Medulla peptide 22 (BAM22), derived from proenkephalin A. Unlike its parent molecule, BAM (8-22) lacks the N-terminal Met-enkephalin motif (YGGFM), rendering it devoid of affinity for classical opioid receptors (

For researchers, BAM (8-22) presents a critical functional paradox:

-

Peripherally: It acts as a pruritogen , inducing histamine-independent itch and nociceptive sensations (pricking/stinging) via C-fiber activation.

-

Centrally (Spinal): Intrathecal administration exerts analgesic effects in neuropathic and inflammatory pain models, likely through modulation of synaptic transmission in the dorsal horn.

This guide details the molecular mechanism, experimental protocols, and signaling pathways required to investigate BAM (8-22) in nociceptive and pruriceptive research.

Molecular Pharmacology & Signaling Architecture[1]

Receptor Specificity

-

Human Target: MrgprX1 (expressed exclusively in small-diameter sensory neurons of the Dorsal Root Ganglion (DRG)).[1]

-

Murine Target: MrgprC11.

-

Selectivity: BAM (8-22) does not activate MrgprA3 (chloroquine target) or opioid receptors, making it a precise tool for dissecting non-histaminergic sensory pathways.

Signal Transduction Cascade

Upon binding to MrgprX1/C11, BAM (8-22) initiates a G

Key Mechanistic Steps:

-

Ligand Binding: BAM (8-22) binds MrgprX1.

-

G-Protein Activation: Coupling to G

q/11.[2] -

Phospholipase C (PLC) Activation: Hydrolysis of PIP2 into IP3 and DAG.

-

Intracellular Ca2+ Release: IP3 triggers Ca2+ release from the ER.

-

Channel Coupling: Intracellular signaling facilitates the opening of TRPA1 (and potentially TRPV1) channels on the plasma membrane.

-

Neuronal Excitation: Influx of extracellular Ca2+ and Na+ leads to action potential generation in C-fibers.

Visualization: Signaling Pathway

The following diagram illustrates the intracellular cascade activated by BAM (8-22).[3][4]

Figure 1: Intracellular signaling cascade of BAM (8-22) mediated via MrgprX1/C11 and TRPA1 coupling.[3][4]

Experimental Methodologies

Protocol: Ratiometric Calcium Imaging in DRG Neurons

This is the gold-standard assay for validating BAM (8-22) activity. It allows for the segregation of BAM-responsive neurons from the total sensory population.

Reagents Required:

-

BAM (8-22) Acetate: Dissolve to 1 mM stock in water/PBS; working conc. 2 µM.

-

Fura-2 AM: Ratiometric calcium indicator.

-

Calcium Imaging Buffer (CIB): 130 mM NaCl, 3 mM KCl, 2.5 mM CaCl2, 0.6 mM MgCl2, 10 mM HEPES, 10 mM Glucose, pH 7.4.

Step-by-Step Workflow:

-

DRG Isolation & Culture:

-

Dissect DRGs from mice (C57BL/6 or Mrgpr-knockout controls).

-

Dissociate enzymatically (Collagenase/Dispase) and plate on Poly-D-Lysine/Laminin coated coverslips.

-

Incubate overnight (16-24h) to allow neurite outgrowth.

-

-

Dye Loading:

-

Wash cells 1x with CIB.

-

Incubate with Fura-2 AM (2-5 µM) for 30-45 minutes at 37°C in the dark.

-

Critical Step: Wash 3x with CIB and allow 10-15 minutes for de-esterification of the dye.

-

-

Baseline Recording:

-

Mount coverslip in perfusion chamber.

-

Perfuse CIB at 2 ml/min. Record fluorescence ratio (F340/F380) for 60 seconds to establish baseline.

-

-

Agonist Application:

-

Perfuse BAM (8-22) (2 µM) for 30-60 seconds.

-

Observe rapid rise in intracellular Ca2+ (F340/F380 spike).

-

-

Washout & Control:

-

Wash with CIB for 5 minutes.[5]

-

Apply KCl (50-75 mM) at the end to verify neuronal viability.

-

-

Analysis:

-

Responders are defined as cells exhibiting a

Ratio > 0.2 (or >20% baseline). -

Note: BAM (8-22) responsive cells are typically small-diameter (<25 µm) non-peptidergic C-fibers.

-

Protocol: Behavioral Assessment (Itch vs. Pain)

To distinguish nociception from itch, use the Cheek Model (murine) or Cowhage Spicule (human).

-

Murine Cheek Model:

-

Human Skin Prick:

Quantitative Benchmarking

The following data summarizes the potency and selectivity of BAM (8-22) across key receptors.

| Parameter | Value / Characteristic | Context |

| Target Receptor | MrgprX1 (Human) / MrgprC11 (Mouse) | Exclusive expression in sensory neurons.[1] |

| EC50 (Potency) | 8 - 150 nM | Calcium mobilization in heterologous cells. |

| Working Conc. | 2 µM (In vitro) / 1-2 mM (In vivo) | Standard for maximal activation. |

| Opioid Affinity | None | Lacks YGGFM motif; Naloxone insensitive. |

| TRPA1 Dependency | High | Response abolished in TRPA1-/- mice.[9][10] |

| Histamine Role | Independent | Effect not blocked by antihistamines.[7][10] |

Therapeutic Implications: The Analgesic Angle

While peripheral application causes itch, intrathecal (spinal) delivery of BAM (8-22) has demonstrated significant anti-hyperalgesic effects in chronic pain models.[1]

-

Mechanism: Activation of MrgprC11 on the central terminals of primary afferents may inhibit high-voltage-activated (HVA) calcium channels or modulate glutamate release, effectively "gating" pain transmission at the spinal level.

-

Drug Development: This highlights MrgprX1 as a dual-function target. Agonists that cannot cross the blood-brain barrier may cause itch, while those that penetrate the CNS (or are delivered intrathecally) could function as non-opioid analgesics.

Visualization: Experimental Workflow

Figure 2: Standardized workflow for validating BAM (8-22) activity in primary sensory neurons.

References

-

Liu, Q., et al. (2009). The distinct roles of two GPCRs, MrgprC11 and MrgprA3, as itch receptors for BAM8-22 and chloroquine.[11] Nature Neuroscience.

-

Sikand, P., et al. (2011). BAM8-22 peptide produces itch and nociceptive sensations in humans independent of histamine release.[7][8] Journal of Neuroscience.

-

Wilson, S.R., et al. (2011). TRPA1 is required for histamine-independent, Mas-related G protein-coupled receptor-mediated itch.[10] Nature Neuroscience.

-

Guan, Y., et al. (2010). Mas-related G-protein-coupled receptors inhibit pathological pain in mice. PNAS.

-

Tocris Bioscience. Product Information: BAM (8-22).[3][1][2][5][6][9][11][12][13]

Sources

- 1. ventures.jhu.edu [ventures.jhu.edu]

- 2. Evaluation of itch and pain induced by bovine adrenal medulla (BAM)8–22, a new human model of non‐histaminergic itch - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BAM8-22 and its receptor MRGPRX1 may attribute to cholestatic pruritus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Human Mas-Related G Protein-Coupled Receptors-X1 Induce Chemokine Receptor 2 Expression in Rat Dorsal Root Ganglia Neurons and Release of Chemokine Ligand 2 from the Human LAD-2 Mast Cell Line | PLOS One [journals.plos.org]

- 5. Conopeptides promote itch through human itch receptor hMgprX1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. BAM8–22 Peptide Produces Itch and Nociceptive Sensations in Humans Independent of Histamine Release - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. jneurosci.org [jneurosci.org]

- 10. TRPA1 is required for histamine-independent, Mas-related G protein-coupled receptor-mediated itch - PMC [pmc.ncbi.nlm.nih.gov]

- 11. biorxiv.org [biorxiv.org]

- 12. BAM (8-22) | Mas-Related G Protein-Coupled Receptors | Tocris Bioscience [tocris.com]

- 13. researchgate.net [researchgate.net]

Technical Guide: BAM (8-22) Peptide in Chronic Pain Modulation

Target Receptor: MRGPRX1 (Human) / MrgprC11 (Murine) | Class: Non-Opioid Anti-Hyperalgesic

Part 1: Executive Summary & Mechanism of Action

The "Itch-Pain" Paradox

BAM (8-22) represents a unique class of signaling molecules derived from Proenkephalin A. Unlike its parent precursor, it lacks the N-terminal tyrosine necessary for opioid receptor binding. Instead, it acts as a high-affinity agonist for MRGPRX1 (Mas-related G-protein coupled receptor member X1).[1]

Historically classified as a pruritogen (itch-inducing agent), recent field data has repositioned BAM (8-22) as a potent inhibitor of chronic neuropathic and inflammatory pain. This creates a physiological paradox: How does an itch mediator silence pain?

The answer lies in biased signaling and cellular context :

-

Peripheral Terminals (Skin): Activation of MRGPRX1 triggers Gq-dependent phospholipase C (PLC) signaling, sensitizing TRP channels and inducing itch.

-

Central Terminals (Spinal Dorsal Horn): Activation of presynaptic MRGPRX1 inhibits voltage-gated calcium channels (CaV2.2/N-type), effectively "choking" glutamate release and halting nociceptive transmission.

-

Mitochondrial Homeostasis (New 2024/2025 Insight): Recent evidence suggests BAM (8-22) activates the mitochondrial Unfolded Protein Response (UPR^mt^), reducing Reactive Oxygen Species (ROS) accumulation in dorsal horn neurons—a critical driver of chronic pain maintenance.

Molecular Signaling Pathway

The following diagram illustrates the bifurcation of BAM (8-22) signaling. Note the distinct pathways for Itch (Peripheral) vs. Analgesia (Central/Mitochondrial).

Caption: Dual-mechanism of BAM (8-22). Red paths indicate pruritic (itch) signaling; Green paths indicate analgesic mechanisms via CaV inhibition and mitochondrial protection.

Part 2: Experimental Protocols (Self-Validating Systems)

Peptide Handling & Reconstitution

Critical Control: BAM (8-22) is susceptible to oxidation and adsorption to plastic surfaces.

-

Solvent: Reconstitute lyophilized peptide in sterile, endotoxin-free water to a stock concentration of 1 mM.

-

Vehicle: For injections, dilute stock into artificial cerebrospinal fluid (aCSF) or saline. Avoid DMSO if possible, as it can sensitize nociceptors independently.

-

Storage: Aliquot into siliconized (low-bind) tubes. Store at -80°C. Never freeze-thaw more than once.

Intrathecal (i.t.) Administration in Mice

This is the "Gold Standard" delivery method for isolating spinal analgesic effects from peripheral itch.

Equipment:

-

Hamilton Syringe (10 µL or 25 µL) with a 30G needle .

-

Restrainer (optional, but manual restraint preferred for accuracy).

Step-by-Step Protocol:

-

Preparation: Anesthetize mouse lightly (Isoflurane 1.5-2%) or perform on awake, restrained animal (requires high proficiency).

-

Landmarking: Palpate the iliac crests. The injection site is the intervertebral space between L5 and L6 (lumbar enlargement).

-

Insertion: Hold the mouse by the pelvic girdle. Insert needle at a shallow angle (~30°) relative to the vertebral column.

-

The "Tail Flick" Validation: Advance the needle slowly. A sudden, reflexive lateral flick of the tail (Straub tail reflex) confirms entry into the subarachnoid space.

-

Injection: Slowly inject 5 µL of BAM (8-22) solution (0.5 – 1.0 mM) over 10 seconds.

-

Dwell Time: Leave needle in place for 10 seconds to prevent backflow.

-

Control: Vehicle-only injection group is mandatory to rule out injection-trauma hyperalgesia.

Workflow for Testing Anti-Hyperalgesia

The following workflow integrates behavioral scoring with molecular validation.

Caption: Experimental timeline. Critical window for analgesia is 30-60 minutes post-injection. Tissue harvest targets L4-L6 spinal segments.

Part 3: Data Analysis & Interpretation[2][3][4]

Comparative Efficacy Profile

The table below summarizes how BAM (8-22) compares to standard opioids in preclinical models.

| Feature | BAM (8-22) / MRGPRX1 Agonist | Morphine (µ-Opioid Agonist) | Clinical Implication |

| Primary Target | MRGPRX1 (Gq/Gi-like) | MOR (Gi/o) | No cross-tolerance. |

| Analgesic Potency | High (Neuropathic/Inflammatory) | High (Broad Spectrum) | Effective in opioid-resistant pain. |

| Respiratory Depression | Absent | Severe | Safer therapeutic window. |

| Tolerance | Minimal/None | Rapid Onset | Suitable for chronic use. |

| Side Effect Profile | Pruritus (Itch) - Dose dependent | Sedation, Constipation, Addiction | Itch must be managed (e.g., co-administration). |

| Mechanism | CaV inhibition + Mito-protection | Hyperpolarization (K+ channels) | Dual-action (Electrical + Metabolic). |

Troubleshooting & Optimization

-

Issue: Animal exhibits excessive scratching immediately after injection.

-

Cause: Spillover to peripheral tissues or excessive dose activating dermatomal itch pathways.

-

Fix: Reduce volume to 5 µL strictly; ensure deep intrathecal placement; verify concentration (< 1 mM).

-

-

Issue: No analgesic effect observed.

-

Cause: Peptide degradation.

-

Fix: Use fresh aliquot. Verify sequence integrity via HPLC/MS if synthesized in-house. Ensure animal model expresses MrgprC11 (wild-type mice required; Mrgpr-cluster KO mice are negative controls).

-

Part 4: References

-

MrgprX1 Mediates Neuronal Excitability and Itch Through Tetrodotoxin-Resistant Sodium Channels. Source: NIH / PubMed Central [Link]

-

BAM8-22 targets spinal MrgC receptors to modulate UPRmt activity in the mechanism of bone cancer pain. Source: Frontiers in Molecular Neuroscience (2024/2025) [Link][2]

-

BAM8-22 Peptide Produces Itch and Nociceptive Sensations in Humans Independent of Histamine Release. Source: Journal of Neuroscience [Link][3][4]

-

Intrathecal administration of BAM8–22 inhibits neuropathic pain-related behavior. Source: ResearchGate / Pain [Link]

Sources

- 1. rndsystems.com [rndsystems.com]

- 2. BAM8-22 targets spinal MrgC receptors to modulate UPRmt activity in the mechanism of bone cancer pain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BAM8-22 peptide produces itch and nociceptive sensations in humans independent of histamine release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Technical Guide: BAM (8-22) Acetate – Mechanisms of Intracellular Calcium Release & Experimental Protocols

Executive Summary

Bovine Adrenal Medulla (BAM) 8-22 is a pharmacologically distinct 15-amino acid peptide fragment (VGRPEWWMDYQKRYG) derived from proenkephalin A. Unlike its parent molecule BAM-22P, BAM (8-22) lacks the N-terminal Met-enkephalin motif, rendering it inactive at opioid receptors.[1][2][3][4] Instead, it serves as a potent, selective agonist for the Mas-related G-protein-coupled receptor X1 (MrgprX1) in humans and MrgprC11 in rodents.

This guide details the molecular mechanisms by which BAM (8-22) triggers intracellular calcium (

Molecular Mechanism of Action

BAM (8-22) acts as an orthosteric agonist for MrgprX1, a receptor uniquely expressed in small-diameter primary sensory neurons (C-fibers) of the dorsal root ganglia (DRG).

The -Coupled Signaling Cascade

Upon binding to MrgprX1, BAM (8-22) induces a conformational change that catalyzes the exchange of GDP for GTP on the

-

Receptor Activation: BAM (8-22) binds MrgprX1.

-

G-Protein Coupling: Activation of the heterotrimeric

protein. -

Effector Activation:

-GTP activates PLC -

Second Messenger Generation: PLC

hydrolyzes membrane phosphoinositide (PIP -

Calcium Release:

diffuses to the Endoplasmic Reticulum (ER) and binds to

Pathway Visualization

The following diagram illustrates the signal transduction pathway from ligand binding to calcium release.

Figure 1: Signal transduction pathway of BAM (8-22) induced calcium mobilization via MrgprX1.

Experimental Framework: Calcium Flux Assay

To reliably measure the activity of BAM (8-22), a kinetic calcium flux assay is the industry standard. This protocol uses a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) to quantify cytosolic calcium transients in real-time.

Materials & Reagents

| Component | Specification | Notes |

| Ligand | BAM (8-22) Acetate | Sequence: VGRPEWWMDYQKRYG.[3][5] Purity >95%. |

| Cell Line | HEK293-MrgprX1 or Primary DRG Neurons | Stable transfection recommended for screening. |

| Calcium Dye | Fluo-4 AM | High sensitivity, suitable for HTS plate readers. |

| Assay Buffer | HBSS + 20 mM HEPES | pH 7.4. Must contain |

| Blocker | Probenecid (2.5 mM) | Critical: Prevents dye leakage via anion transporters. |

Step-by-Step Protocol

Phase 1: Cell Preparation

-

Seeding: Plate HEK293-MrgprX1 cells at a density of 50,000 cells/well in a black-walled, clear-bottom 96-well poly-D-lysine coated plate.

-

Incubation: Incubate overnight at 37°C / 5% CO

to achieve 90% confluency.

Phase 2: Dye Loading

-

Dye Prep: Reconstitute Fluo-4 AM in DMSO. Dilute to 2-4

M in Assay Buffer containing 2.5 mM Probenecid. -

Loading: Remove culture media and add 100

L of Dye Loading Solution per well. -

Incubation: Incubate for 30–60 minutes at 37°C, protected from light.

-

Wash (Optional): For quench-free assays, washing is not always necessary, but for high-fidelity kinetic data, wash 1x with Assay Buffer to remove extracellular dye.

Phase 3: Agonist Addition & Measurement

-

Baseline: Measure baseline fluorescence (Ex/Em: 494/516 nm) for 10–20 seconds.

-

Injection: Inject BAM (8-22) (5x concentration stock) to achieve final concentrations ranging from 0.1 nM to 10

M . -

Kinetics: Continue recording fluorescence for 90–120 seconds. The response is typically rapid (peak within 10–20s).

Data Analysis & Interpretation

Quantitative Metrics

Data should be normalized to baseline fluorescence (

| Parameter | Typical Value | Interpretation |

| EC | 8 – 150 nM | Potency varies by expression system (HEK vs. DRG). |

| Response Time | < 20 seconds | Rapid peak indicates direct GPCR activation. |

| Signal Window | > 3-fold | High signal-to-noise ratio expected in stable lines. |

Expert Insights (Troubleshooting)

-

Peptide Stability: BAM (8-22) is relatively stable but should be aliquoted and stored at -20°C. Avoid repeated freeze-thaw cycles.

-

Desensitization: MrgprX1 undergoes rapid desensitization. Repeated applications of BAM (8-22) to the same well will result in diminished signals (tachyphylaxis).

-

Specificity Check: To validate that the signal is MrgprX1-mediated, pre-treat cells with a

inhibitor (e.g., YM-254890) or use untransfected HEK293 cells as a negative control. Naloxone (opioid antagonist) will not block this effect.

References

-

Lembo, P. M., et al. (2002). Proenkephalin A gene products activate a new family of sensory neuron-specific GPCRs. Nature Neuroscience.[2] Link

-

Sikand, P., et al. (2011). BAM8-22 Peptide Produces Itch and Nociceptive Sensations in Humans Independent of Histamine Release. Journal of Neuroscience.[2] Link

-

Solinski, H. J., et al. (2014). Pharmacology and Signaling of MAS-Related G Protein-Coupled Receptors.[2] Pharmacological Reviews.[2] Link

-

Liu, Q., et al. (2009). Sensory neuron-specific GPCR Mrgprs are itch receptors mediating chloroquine-induced pruritus.[6] Cell.[5] Link

-

Tocris Bioscience. BAM (8-22) Product Information & Pharmacology.Link

Sources

- 1. rndsystems.com [rndsystems.com]

- 2. BAM (8-22) peptide [novoprolabs.com]

- 3. BAM (8-22) | Mas-Related G Protein-Coupled Receptors | Tocris Bioscience [tocris.com]

- 4. jneurosci.org [jneurosci.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. bovine adrenal medulla peptide 8-22 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

Methodological & Application

Application Notes & Protocols: Probing Sensory Neuron Activation with BAM (8-22) Acetate in DRG Neuron Calcium Imaging

Audience: Researchers, scientists, and drug development professionals engaged in pain, itch, and sensory neuroscience.

Abstract: This document provides a comprehensive guide to utilizing BAM (8-22) acetate, a potent agonist for specific Mas-related G protein-coupled receptors (Mrgprs), to investigate the activation of dorsal root ganglion (DRG) sensory neurons. We delve into the molecular mechanisms of BAM (8-22)-induced signaling and present detailed, field-proven protocols for primary DRG neuron culture, calcium imaging with Fura-2 AM, and subsequent data analysis. The aim is to equip researchers with the foundational knowledge and practical steps required to reliably measure and interpret the selective activation of Mrgpr-expressing neuronal subpopulations.

Scientific Foundation: Why Use BAM (8-22) in DRG Neuron Research?

Dorsal root ganglia (DRG) are clusters of primary sensory neurons that serve as the gateway for transmitting sensory information—including pain, touch, temperature, and itch—from the periphery to the central nervous system.[1] This neuronal population is highly heterogeneous, with distinct subtypes expressing unique combinations of receptors and ion channels that define their sensory modality.

A key family of receptors expressed on a subset of these sensory neurons, particularly non-peptidergic nociceptors, is the Mas-related G protein-coupled receptor (Mrgpr) family.[1][2] These receptors are crucial mediators of sensory signaling, especially in the context of histamine-independent itch and pain modulation.[1][3][4]

BAM (8-22), a proteolytically cleaved peptide from proenkephalin A, is a specific and potent agonist for certain Mrgpr family members, including MrgprC11 in mice and the human ortholog, MrgprX1.[4][5][6] By activating these receptors, BAM (8-22) provides a powerful pharmacological tool to:

-

Selectively activate a specific subpopulation of DRG neurons.

-

Study the signaling pathways involved in itch and pain.

-

Screen for novel antagonists or modulators of Mrgpr function.

Calcium imaging is the ideal readout for this application. The activation of Mrgprs by BAM (8-22) initiates a canonical Gαq/11 signaling cascade, leading to a robust and measurable increase in intracellular calcium ([Ca²⁺]i).[6] This transient rise in [Ca²⁺]i serves as a reliable proxy for neuronal activation and can be monitored in real-time across hundreds of neurons simultaneously.[7][8]

Mechanism of Action: The Mrgpr Signaling Cascade

When BAM (8-22) binds to its cognate Mrgpr on the surface of a DRG neuron, it triggers a well-defined intracellular signaling pathway. This process is fundamental to understanding why calcium imaging is such an effective assay.

-

Receptor Activation: BAM (8-22) binds to and activates the Mrgpr (e.g., MrgprC11/X1).

-

G-Protein Coupling: The activated receptor engages the Gαq/11 G-protein subunit.

-

PLC Activation: Gαq/11 activates Phospholipase C (PLC).

-

IP₃ Generation: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).

-

Intracellular Ca²⁺ Release: IP₃ binds to its receptor on the endoplasmic reticulum (ER), opening channels that release stored Ca²⁺ into the cytoplasm.[9]

-

TRP Channel Modulation: This signaling cascade can further lead to the activation of cation channels like TRPA1, contributing to further Ca²⁺ influx and neuronal depolarization.[6]

The net result is a sharp increase in cytosolic calcium, which is the signal detected by fluorescent indicators like Fura-2 AM.

Sources

- 1. researchgate.net [researchgate.net]

- 2. A subpopulation of peripheral sensory neurons expressing the Mas-related G Protein-Coupled Receptor d (Mrgprd) generates pain hypersensitivity in painful diabetic neuropathy | bioRxiv [biorxiv.org]

- 3. researchgate.net [researchgate.net]

- 4. biomedres.us [biomedres.us]

- 5. medchemexpress.com [medchemexpress.com]

- 6. BAM8-22 and its receptor MRGPRX1 may attribute to cholestatic pruritus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

- 8. scholars.uthscsa.edu [scholars.uthscsa.edu]

- 9. Human Mas-Related G Protein-Coupled Receptors-X1 Induce Chemokine Receptor 2 Expression in Rat Dorsal Root Ganglia Neurons and Release of Chemokine Ligand 2 from the Human LAD-2 Mast Cell Line | PLOS One [journals.plos.org]

Optimal pH conditions for BAM (8-22) acetate stability in solution

Application Note: Optimizing Solution Stability for BAM (8-22) Acetate

Executive Summary

Bovine Adrenal Medulla peptide 8-22 (BAM 8-22) is a potent, selective agonist for the Mas-related G-protein-coupled receptor member X1 (MRGPRX1/SNSR3), a key target in nociception and pruritus research. While BAM (8-22) exhibits high potency (EC50 8–150 nM), its utility is frequently compromised by solution instability resulting from oxidation (Met/Trp residues) and surface adsorption.

This guide defines the optimal physicochemical environment for BAM (8-22) acetate. The core recommendation is to maintain stock solutions in a slightly acidic, organic-free aqueous environment (pH 4.0–5.0) to suppress oxidation and aggregation, while strictly limiting exposure to physiological pH (7.4) to the experimental window.

Physicochemical Profile & Stability Risks

To design a robust protocol, we must first understand the molecule's intrinsic vulnerabilities.

Table 1: Chemical Identity and Properties

| Property | Specification | Notes |

|---|---|---|

| Sequence | V-G-R-P-E-W-W-M-D-Y-Q-K-R-Y-G | 15 Amino Acids |

| Molecular Weight | 1971.22 g/mol | |

| Isoelectric Point (pI) | ~9.8 (Theoretical) | Net positive charge at pH 7.4 |

| Solubility | Water (1 mg/mL); DMSO (100 mg/mL) | Hydrophobic patches (Trp-Trp) limit aqueous solubility at high conc.[1] |

| Counterion | Acetate | Volatile, suitable for MS, less toxic than TFA |

Mechanisms of Instability

The sequence VGRPEWWMDYQKRYG contains specific "hotspots" for degradation:

-

Oxidation (Critical): The Methionine (Met8) and dual Tryptophan (Trp6, Trp7) residues are highly susceptible to oxidation by atmospheric oxygen and peroxides. This reaction is accelerated at neutral-to-basic pH and by light exposure.

-

Adsorption: The peptide is highly basic (Arg/Lys-rich) and lipophilic (Trp-Trp motif). It avidly binds to negatively charged surfaces (glass) and hydrophobic plastics (polystyrene), leading to significant concentration loss in dilute solutions.

-

Aggregation: Near its pI (pH ~9-10) or in high-salt neutral buffers, the hydrophobic Trp-Trp core can drive non-covalent aggregation/precipitation.

Optimal pH Strategy: The "Acidic Shield"

Scientific consensus and empirical peptide chemistry dictate that pH 4.0–5.0 is the optimal window for long-term stability of BAM (8-22) stock solutions.

-

Why Acidic?

-

Oxidation Suppression: The oxidation potential of Methionine is pH-dependent; acidic environments significantly retard sulfoxide formation.

-

Solubility Enhancement: At pH 4.0, the peptide is far from its pI (~9.8), ensuring full protonation of basic residues (Arg, Lys) and maximizing electrostatic repulsion between molecules to prevent aggregation.

-

Deamidation Prevention: While Gln11 is less labile than Asn, deamidation rates generally increase exponentially above pH 7.0.

-

Figure 1: Stability & Degradation Pathways [2]

Caption: Figure 1. Degradation pathways for BAM (8-22). Acidic pH (green) stabilizes the native form, while neutral/basic pH promotes oxidation and aggregation.

Detailed Protocols

Protocol A: Preparation of Stable Stock Solution (1 mM)

Purpose: To create a concentrated, stable reserve that resists oxidation and aggregation for up to 6 months.

Reagents:

-

BAM (8-22) Acetate (Lyophilized)

-

Solvent: 10 mM Acetic Acid (pH ~3-4) OR Sterile Water (degassed).

-

Note: Do not use PBS or cell culture media for stock preparation.

-

-

Vessel: Siliconized microcentrifuge tubes (LoBind) or polypropylene. Avoid glass.

Steps:

-

Equilibration: Allow the lyophilized peptide vial to warm to room temperature (20-25°C) inside a desiccator before opening. This prevents condensation and hydrolysis.

-

Dissolution:

-

Calculate the volume required for a 1 mM or 5 mg/mL stock.

-

Add degassed 10 mM Acetic Acid.

-

Crucial: Do not vortex vigorously. Vortexing introduces oxygen bubbles (oxidation risk) and shear stress. Instead, swirl gently or pipette up and down slowly.

-

-

Aliquot: Divide immediately into single-use aliquots (e.g., 10-50 µL) to eliminate freeze-thaw cycles.

-

Storage: Flash freeze in liquid nitrogen (optional but recommended) and store at -80°C .

Protocol B: Preparation of Working Solution (Assay Ready)

Purpose: To deliver the peptide to cells/tissues at physiological pH without losing concentration to adsorption.

Reagents:

-

Thawed Stock Solution (from Protocol A)

-

Assay Buffer: HBSS or PBS (pH 7.4).

-

Carrier Protein: 0.1% BSA (Bovine Serum Albumin) or 0.05% HSA.

-

Why? The carrier protein coats the plastic surfaces, preventing the hydrophobic/basic BAM peptide from sticking to the tube walls.

-

Steps:

-

Thaw: Thaw the stock aliquot on ice.

-

Dilution:

-

Prepare the Assay Buffer + Carrier Protein first .

-

Dilute the stock 1:1000 or as required into the Assay Buffer.

-

Example: Add 1 µL Stock (1 mM) to 999 µL PBS+BSA = 1 µM Working Solution.

-

-

pH Check: The small volume of acetic acid from the stock will be buffered instantly by the PBS; no pH adjustment is needed.

-

Usage: Use within 4 hours on ice. Discard unused working solution.

Figure 2: Preparation Workflow

Caption: Figure 2. Step-by-step workflow from lyophilized powder to assay-ready solution, emphasizing the switch from acidic storage to neutral assay conditions.

Quality Control (HPLC Analysis)

To verify the integrity of BAM (8-22) stocks, particularly to detect methionine oxidation (which results in a mass shift of +16 Da and a retention time shift), use the following HPLC conditions.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters XBridge), 3.5 µm, 4.6 x 100 mm.

-

Mobile Phase A: 0.1% TFA in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Gradient: 10% B to 60% B over 20 minutes.

-

Detection: UV at 214 nm (peptide bond) and 280 nm (Trp/Tyr).

-

Pass Criteria: Single peak >95% purity.

-

Failure Mode: A pre-peak (eluting earlier) typically indicates Methionine sulfoxide (oxidized form), which is more hydrophilic.

-

References

-

Lembo, P. M., et al. (2002). Proenkephalin A gene products activate a new family of sensory neuron-specific GPCRs. Nature Neuroscience, 5, 201–209. [Link]

-

PubChem. BAM 8-22 Compound Summary. National Library of Medicine. Retrieved from [Link]

- Manning, M. C., et al. (1989). Stability of protein pharmaceuticals. Pharmaceutical Research, 6(11), 903-918.

Sources

- 1. BAM (8-22) | Mas-Related G Protein-Coupled Receptors | Tocris Bioscience [tocris.com]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. Peptide Stability and Potential Degradation Pathways [sigmaaldrich.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. selleckchem.com [selleckchem.com]

Application Note: Electrophysiological Characterization of BAM (8-22) Acetate

Targeting MRGPRX1/MrgprC11 in Sensory Neurons for Itch and Pain Research

Executive Summary

BAM (8-22) is a 15-amino acid peptide fragment (Val-Gly-Arg-Pro-Glu-Trp-Trp-Met-Asp-Tyr-Gln-Lys-Arg-Tyr-Gly) derived from proenkephalin A. Unlike its parent molecule BAM-22P, BAM (8-22) lacks the N-terminal enkephalin motif and does not bind opioid receptors.[1][2] Instead, it is a potent, selective agonist for the Mas-related G-protein-coupled receptors (Mrgprs) : specifically MRGPRX1 in humans and MrgprC11 in mice.

This application note details the protocols for using BAM (8-22) acetate in patch-clamp electrophysiology to study non-histaminergic itch and nociception. It covers reagent preparation, signaling mechanisms, and validated protocols for measuring both neuronal excitability (Current-Clamp) and specific ionic currents (Voltage-Clamp).

Mechanism of Action

BAM (8-22) acts as a unique modulator of sensory neuron physiology.[1] Its binding to MRGPRX1 initiates a Gq/11-dependent signaling cascade that results in two distinct, simultaneous electrophysiological effects:

-

Neuronal Excitation (Pruritus): Activation of Phospholipase C (PLC) leads to IP3-mediated calcium release and the opening of TRP channels (specifically TRPA1/TRPV1), causing depolarization and itch signaling.

-

Presynaptic Inhibition (Analgesia): In specific spinal terminals, G-protein

subunits inhibit Voltage-Gated Calcium Channels (CaV2.2/N-type), reducing neurotransmitter release.

Visualization: MRGPRX1 Signaling Pathway

Figure 1: Dual signaling pathways of BAM (8-22). The peptide triggers excitation via TRP channel coupling while simultaneously inhibiting high-voltage-activated calcium channels.

Reagent Preparation & Handling

Critical Note on Solubility: BAM (8-22) is a hydrophobic peptide. Improper solubilization results in aggregation and inconsistent EC50 values.

Stock Solution Protocol (1 mM)

-

Vehicle: Use sterile, endotoxin-free water or PBS (pH 7.4).

-

Dissolution:

-

Centrifuge the vial briefly to pellet the lyophilized powder.

-

Add vehicle to achieve a 1 mM concentration (e.g., 1 mg in ~507 µL for MW 1971.2).

-

Troubleshooting: If the solution remains cloudy, add 0.1 M Acetic Acid or Ammonium Hydroxide dropwise (depending on net peptide charge), or sonicate briefly. However, BAM (8-22) is typically soluble in water up to 1 mg/mL.[2]

-

-

Aliquot & Storage:

-

Aliquot into low-protein-binding polypropylene tubes (10-20 µL volumes).

-

Store at -20°C (stable for 3 months) or -80°C (stable for 1 year).

-

Avoid freeze-thaw cycles.

-

Working Solution (0.5 µM - 2.0 µM)

-

Dilute the stock into the extracellular recording solution (ACSF or Ringer's) immediately before the experiment.

-

BSA Addition: Add 0.1% Bovine Serum Albumin (BSA) to the perfusion solution to prevent the peptide from sticking to the tubing and perfusion chamber walls.

Experimental Protocols (Patch-Clamp)

Protocol A: Current-Clamp (Neuronal Excitability)

Objective: To measure BAM (8-22) induced depolarization and action potential firing in small-diameter DRG neurons (<25 µm).

Solutions:

-

External (Standard Tyrode's): 140 mM NaCl, 4 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 10 mM Glucose (pH 7.4 with NaOH).

-

Internal (K-Gluconate): 130 mM K-Gluconate, 5 mM KCl, 2 mM MgCl₂, 10 mM HEPES, 4 mM Mg-ATP, 0.3 mM Na-GTP, 0.2 mM EGTA (pH 7.25 with KOH).

Workflow:

-

Cell Selection: Target small-diameter (<25 µm) dorsal root ganglion (DRG) neurons.

-

Seal & Break-in: Establish a GΩ seal and enter whole-cell mode.

-

Baseline: Switch to Current-Clamp (I=0). Record Resting Membrane Potential (RMP) for 2 minutes to ensure stability (Drift should be <2 mV).

-

Rheobase Measurement: Inject stepwise depolarizing currents (10 pA steps, 500 ms) to determine the threshold for AP firing.

-

Perfusion: Perfuse 1 µM BAM (8-22) for 60–120 seconds.

-

Readout:

-

Monitor RMP for depolarization (typically +5 to +15 mV).

-

Observe spontaneous Action Potential (AP) firing.

-

Re-measure rheobase; a decrease indicates sensitization.

-

Protocol B: Voltage-Clamp (CaV Inhibition)

Objective: To quantify the G-protein mediated inhibition of Voltage-Gated Calcium Channels (VGCCs).

Solutions (Isolation of Ca²⁺ Currents):

-

External: 140 mM TEA-Cl (replaces NaCl to block Na⁺), 10 mM BaCl₂ (Charge carrier), 1 mM MgCl₂, 10 mM HEPES, 10 mM Glucose, 0.001 mM TTX (pH 7.4).

-

Internal (Cs-Based): 120 mM CsCl, 20 mM TEA-Cl, 10 mM HEPES, 10 mM EGTA, 4 mM Mg-ATP, 0.3 mM Na-GTP (pH 7.2 with CsOH). Cs⁺ blocks K⁺ channels.

Workflow:

-

Voltage Protocol: Hold cell at -80 mV. Apply a prepulse to -40 mV (50 ms) to inactivate T-type channels, then step to +10 mV (100 ms) to activate HVA channels (N-type/L-type). Repeat every 10 seconds.

-

Baseline: Record stable peak inward currents for 3-5 minutes. Run-down is common; ensure linear baseline before drug application.

-

Application: Perfuse 1 µM BAM (8-22) .

-

Analysis:

-

Measure the reduction in peak current amplitude.

-

Validation: Apply a prepulse to +80 mV before the test pulse. If the inhibition is relieved (facilitation), it confirms the voltage-dependent G-beta-gamma mechanism.

-

Experimental Workflow Diagram

Figure 2: Decision tree for BAM (8-22) electrophysiology experiments.

Data Analysis & Interpretation

| Parameter | Expected Result with BAM (8-22) | Physiological Interpretation |

| RMP (mV) | Depolarization (+5 to +15 mV) | Activation of non-selective cation channels (TRP) via Gq pathway. |

| Rheobase (pA) | Decrease (Increased excitability) | Sensitization of the neuron to subsequent stimuli (Itch/Pain hypersensitivity). |

| HVA Ca²⁺ Current | Inhibition (20-40% reduction) | Gβγ-mediated inhibition of N-type channels (Analgesic mechanism). |

| Washout | Partial to Full Recovery | Reversibility confirms specific receptor binding rather than cytotoxicity. |

Troubleshooting:

-

No Response? MRGPRX1 expression is restricted to a small subset (~5-10%) of DRG neurons. You must screen multiple cells or use genetically labeled lines (e.g., MrgprC11-GFP mice).

-

Desensitization: MRGPRX1 desensitizes rapidly. Wait at least 10-15 minutes between repeated applications on the same cell.

References

-

Lembo, P. M., et al. (2002). Proenkephalin A gene products activate a new family of sensory neuron–specific GPCRs. Nature Neuroscience, 5, 201–209. Link

-

Sikand, P., et al. (2011). BAM8-22 Peptide Produces Itch and Nociceptive Sensations in Humans Independent of Histamine Release.[3] The Journal of Neuroscience, 31(20), 7563-7567. Link

-

Wilson, S. R., et al. (2011). The ion channel TRPA1 is required for chronic itch. Nature Neuroscience, 14, 595–602. Link

-

Castro, J., et al. (2019). BAM8-22 and its receptor MRGPRX1 may attribute to cholestatic pruritus.[4][5] Scientific Reports, 9, 10888.[6] Link

-

Cai, W., et al. (2016). MrgprC11 mediates pruritus in mice via a TRPA1-dependent pathway. Current Biology, 26(18), 2576-2581. Link

Sources

- 1. BAM (8-22) peptide [novoprolabs.com]

- 2. rndsystems.com [rndsystems.com]

- 3. jneurosci.org [jneurosci.org]

- 4. BAM8-22 and its receptor MRGPRX1 may attribute to cholestatic pruritus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. BAM8-22 and its receptor MRGPRX1 may attribute to cholestatic pruritus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medkoo.com [medkoo.com]

Troubleshooting & Optimization

Technical Guide: Optimizing BAM (8-22) Acetate Solubility in Physiological Saline

[1]

Introduction: The "Saline Crash" Phenomenon

BAM (8-22) (Bovine Adrenal Medulla 8-22) is a potent, endogenous peptide agonist for the MRGPRX1 (human) and MrgprC11 (mouse) receptors, widely used to model histamine-independent itch and nociception.[1]

Despite its reported solubility in water (~100 mg/mL), researchers frequently encounter immediate precipitation (cloudiness/turbidity) when attempting to dissolve the peptide directly in physiological saline (0.9% NaCl) or PBS . This guide addresses the physicochemical causes of this instability and provides validated protocols to ensure a homogeneous, stable solution for in vivo and in vitro applications.

Technical Troubleshooting & FAQ

Q1: Why does BAM (8-22) precipitate in saline when it dissolves easily in water?

The Science: This is a classic example of the "Salting Out" effect . BAM (8-22) contains a significant hydrophobic core sequence (Pro-Glu-Trp-Trp-Met-Asp-Tyr ). In pure water, the charged residues (Arg, Lys) provide enough electrostatic repulsion to keep the peptide dispersed. However, physiological saline contains high ionic strength (~154 mM NaCl). These ions shield the surface charges of the peptide, reducing electrostatic repulsion. Consequently, the hydrophobic "patches" (Tryptophan/Tyrosine residues) aggregate to minimize exposure to the aqueous solvent, causing precipitation.

Q2: Can I use DMSO to fix the solubility?

Answer: Yes, DMSO is the most robust co-solvent for BAM (8-22). Recommendation: For in vivo studies, keep the final DMSO concentration < 2-5% to avoid vehicle-induced neurotoxicity or pain behaviors, which can confound itch/pain assays.

-

Protocol: Dissolve the peptide in 100% DMSO first to create a "Master Stock," then dilute slowly into saline while vortexing.

Q3: My solution is already cloudy. Can I save it?

Troubleshooting:

-

Sonication: Sonicate in a water bath for 10–15 minutes. This breaks up aggregates.

-

pH Adjustment: Check the pH. If using unbuffered saline, the peptide (an acetate salt) might shift the pH. Adjusting to pH 7.4 with minute amounts of NaOH or HCl may redissolve it.

-

The "Rescue" Spike: Add a small volume of DMSO (up to 5% of total volume) and vortex vigorously.

Q4: What is the stability of the reconstituted solution?

Guideline:

-

Lyophilized Powder: Stable for 1 year at -20°C.

-

Stock Solution (Water/DMSO): Stable for 6 months at -80°C.

-

Working Solution (Saline): Prepare fresh immediately before use. Peptides in saline are prone to aggregation and adsorption to plastic over time.

Validated Preparation Protocols

Method A: The "Water-First" Technique (Preferred for In Vivo)

Use this method to avoid organic solvents completely.

-

Calculate: Determine the total mass of BAM (8-22) required.

-

Dissolve: Add Sterile Water for Injection (or Milli-Q water) to the vial to reach 10x the desired final concentration.

-

Example: If you need 1 mg/mL in saline, dissolve powder in water to make 10 mg/mL.

-

-

Verify: Ensure the solution is crystal clear.

-

Dilute: Add 10x Concentrated Saline (PBS or NaCl) to the peptide solution, OR dilute the 10x peptide stock into 1x Saline dropwise while vortexing.

-

Why? Gradual dilution prevents localized high-salt concentrations that trigger shock-precipitation.

-

Method B: The "DMSO-Spike" Technique (Most Robust)

Use this method for high-concentration stocks or if Method A fails.

-

Stock Prep: Dissolve BAM (8-22) in 100% anhydrous DMSO to a concentration of 10–50 mg/mL .

-

Store aliquots of this stock at -80°C.

-

-

Working Solution: On the day of the experiment, dilute the DMSO stock into pre-warmed (37°C) physiological saline.

-

Ratio: 1 part DMSO stock : 99 parts Saline (1% DMSO final).

-

-

Mix: Vortex immediately for 30 seconds.

Solubility Data & Physicochemical Properties[1][3][4][5]

| Property | Value / Limit | Notes |

| Molecular Weight | 1971.22 g/mol | Sequence: VGRPEWWMDYQKRYG |

| Solubility (Water) | ~100 mg/mL | Clear solution.[2] May require sonication.[2] |

| Solubility (DMSO) | ~100 mg/mL | Recommended for Master Stocks. |

| Solubility (Saline) | < 1 mg/mL (Direct) | High risk of precipitation. Use Method A or B. |

| Net Charge (pH 7.4) | Positive (+1 to +2) | Basic residues (Arg, Lys) dominate. |

| Hydrophobicity | Moderate-High | Contains Trp (W), Tyr (Y), Met (M). |

Decision Logic & Workflow

The following diagram illustrates the decision process for solubilizing BAM (8-22) based on your experimental constraints.

Figure 1: Decision matrix for selecting the optimal solubilization strategy based on experimental tolerance for organic solvents.

Mechanism of Action (Signaling Pathway)[1]

Understanding the downstream signaling is crucial for interpreting assay results, especially when using vehicles (like DMSO) that might modulate channel activity.

Figure 2: BAM (8-22) activates Gq-coupled MRGPRX1 receptors, leading to calcium influx and histamine-independent itch.[1]

References

-

Sikand, P., et al. (2011). BAM8-22 peptide produces itch and nociceptive sensations in humans independent of histamine release. Journal of Neuroscience, 31(20), 7563-7567.

-

Solinski, H. J., et al. (2014). Pharmacology and signaling of MAS-related G protein-coupled receptors.[3] Pharmacological Reviews, 66(3), 570-597.

-

MedChemExpress (MCE). BAM (8-22) Product Datasheet & Solubility Guidelines.

-

Tocris Bioscience. BAM (8-22) Technical Data and Reconstitution.

-

Selleck Chemicals. BAM (8-22) Acetate Solubility and Stability Data.

Navigating the Challenges of BAM (8-22) Acetate: A Technical Guide to Preventing Aggregation in Stock Solutions

Welcome to the technical support center for the handling and use of Bovine Adrenal Medulla (BAM) (8-22) acetate. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this potent and selective agonist of the Mas-related G-protein coupled receptor X1 (MrgprX1). As a peptide derived from proenkephalin A, BAM (8-22) is a valuable tool in pain and sensory neuron research.[1][2][3][4] However, like many peptides, its utility in experimental settings is highly dependent on maintaining its solubility and preventing aggregation.

This comprehensive guide provides in-depth technical advice, troubleshooting protocols, and answers to frequently asked questions to ensure the integrity and reproducibility of your experiments involving BAM (8-22) acetate.

Understanding the Challenge: The "Why" Behind BAM (8-22) Aggregation

Peptide aggregation is a common hurdle in the laboratory, leading to loss of active material, inaccurate concentration measurements, and potentially confounding experimental results.[5] The propensity of a peptide to aggregate is influenced by a variety of intrinsic and extrinsic factors. For BAM (8-22), with the amino acid sequence VGRPEWWMDYQKRYG, several factors can contribute to its aggregation potential.

The aggregation of peptides is a complex process driven by the formation of intermolecular non-covalent bonds, leading to the formation of insoluble fibrils or amorphous aggregates. This process can be initiated by various environmental stressors.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to initially dissolve my lyophilized BAM (8-22) acetate?

A1: For initial reconstitution, sterile, purified water is a good starting point.[4] Some suppliers also recommend 100% DMSO or ethanol.[6] If using a buffer, a slightly acidic pH (around 5-6) can be beneficial for basic peptides like BAM (8-22).

Q2: I've added the solvent, but the peptide isn't dissolving. What should I do?

A2: If you observe particulate matter or a cloudy solution, do not assume the peptide is unusable. Gentle sonication can be very effective in aiding dissolution.[3][7] One supplier suggests that for a 100 mg/mL solution in PBS, ultrasonication is necessary.[3] If sonication is not sufficient, a small amount of a polar organic solvent like DMSO can be added to the aqueous solution to aid in solubilization.

Q3: What is the recommended storage temperature for BAM (8-22) acetate stock solutions?

A3: For long-term stability, stock solutions should be stored at -80°C.[3] For short-term storage (up to one month), -20°C is acceptable.[3] It is crucial to avoid repeated freeze-thaw cycles, as this can promote aggregation.[8][9]

Q4: How does the acetate counter-ion affect the stability of BAM (8-22)?

A4: Acetate is generally considered a biocompatible counter-ion and is often preferred over trifluoroacetate (TFA) for in-cell and in-vivo studies due to lower toxicity.[10][11][12] While the specific effects on BAM (8-22) aggregation are not extensively documented, acetate is a common counter-ion for commercially available peptides and is not generally associated with increased aggregation propensity.

Q5: Can I store my BAM (8-22) stock solution in the refrigerator at 4°C?

A5: It is not recommended to store peptide solutions at 4°C for extended periods. While convenient, this temperature is often not low enough to prevent slow degradation and aggregation over time. For any storage beyond a few days, freezing is the recommended practice.

In-Depth Technical Guide & Troubleshooting

Visualizing the Path to Aggregation and Prevention

The following diagram illustrates the factors that can lead to BAM (8-22) aggregation and the key preventative measures that can be taken at each step.

Caption: Factors influencing BAM (8-22) aggregation and preventative strategies.

Protocol for Reconstitution of BAM (8-22) Acetate

This protocol provides a step-by-step guide for the proper solubilization of lyophilized BAM (8-22) acetate to a stock concentration of 1 mg/mL.

Materials:

-

Lyophilized BAM (8-22) acetate vial

-

Sterile, purified water or sterile PBS (pH 7.0-7.4)

-

Anhydrous DMSO (optional)

-

Sterile, low-protein binding polypropylene microcentrifuge tubes

-

Calibrated micropipettes and sterile tips

-

Bath sonicator

Procedure:

-

Equilibration: Before opening, allow the vial of lyophilized peptide to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation of atmospheric moisture, which can affect the peptide's stability.[8]

-

Initial Solvent Addition: Briefly centrifuge the vial to ensure all the lyophilized powder is at the bottom. Carefully open the vial and add the required volume of sterile water or PBS to achieve the desired stock concentration (e.g., for 1 mg of peptide, add 1 mL of solvent for a 1 mg/mL stock).

-

Gentle Mixing: Gently swirl the vial to mix. Avoid vigorous vortexing , as this can induce mechanical stress and promote aggregation.

-

Sonication (if necessary): If the peptide does not fully dissolve, place the vial in a bath sonicator filled with room temperature water. Sonicate for 5-10 minutes.[3][7] Visually inspect the solution for clarity. Repeat sonication in short bursts if necessary.

-

Co-solvent (optional): If the peptide remains insoluble, add a small amount of anhydrous DMSO (e.g., 10-50 µL for a 1 mL solution) and mix gently.

-

Aliquoting: Once the peptide is fully dissolved and the solution is clear, immediately aliquot the stock solution into single-use volumes in sterile, low-protein binding polypropylene tubes. This is the most critical step to prevent degradation from repeated freeze-thaw cycles.[8][9]

-

Storage: Immediately store the aliquots at -80°C for long-term storage.[3]

Troubleshooting Guide

| Problem | Potential Cause | Recommended Solution |

| Cloudy or Precipitated Solution After Reconstitution | Incomplete dissolution, suboptimal pH, or high concentration. | 1. Sonication: As described in the protocol, use a bath sonicator.[3][7] 2. pH Adjustment: If using water, try adding a small amount of dilute acetic acid to slightly lower the pH. 3. Dilution: The desired concentration may be above the peptide's solubility limit in the chosen solvent. Try preparing a more dilute stock solution. |

| Visible Aggregates in a Previously Clear Stock Solution | Improper storage, temperature fluctuations, or repeated freeze-thaw cycles. | 1. Centrifugation: Before use, centrifuge the aliquot at high speed (e.g., >10,000 x g) for 5-10 minutes to pellet any aggregates. Carefully pipette the supernatant for your experiment. 2. Re-evaluation of Storage: Ensure aliquots are stored at a stable -80°C and that freeze-thaw cycles are strictly avoided.[8] |

| Loss of Biological Activity in Experiments | Peptide aggregation leading to a decrease in the effective concentration of monomeric, active peptide. | 1. Fresh Stock Preparation: Prepare a fresh stock solution from lyophilized powder following the recommended protocol. 2. Confirmation of Monomeric State: If possible, use techniques like size-exclusion chromatography (SEC) or dynamic light scattering (DLS) to assess the aggregation state of the stock solution. |

The Science Behind the Recommendations

-

pH and Peptide Charge: The solubility of peptides is highly dependent on their net charge at a given pH. Peptides are least soluble at their isoelectric point (pI), where their net charge is zero. By adjusting the pH away from the pI, the net charge of the peptide increases, leading to greater electrostatic repulsion between molecules and reduced aggregation.

-

Temperature and Stability: Lower temperatures slow down chemical degradation processes and reduce the kinetic energy of peptide molecules, making aggregation less favorable. Storing at -80°C provides the most stable environment for long-term preservation of peptide solutions.[13]

-

Avoiding Freeze-Thaw Cycles: The process of freezing and thawing can introduce ice-water interfaces that can denature peptides and promote aggregation. By preparing single-use aliquots, this detrimental process is avoided.[8][9]

-

Sonication for Solubilization: Sonication uses ultrasonic waves to create cavitation microbubbles in the solvent. The collapse of these bubbles generates localized energy that can break up peptide aggregates and facilitate their interaction with the solvent.[7]

By understanding the principles behind these recommendations and adhering to the protocols outlined in this guide, researchers can significantly improve the reliability and reproducibility of their experiments using BAM (8-22) acetate.

References

-

NovoPro Bioscience Inc. BAM (8-22) peptide. [Link]

-

Guan, Y., et al. (2010). Mas-related G-protein–coupled receptors inhibit pathological pain in mice. PNAS, 107(23), 10739-10744. [Link]

-

Wang, Y., et al. (2025). BAM8-22 targets spinal MrgC receptors to modulate UPRmt activity in the mechanism of bone cancer pain. Frontiers in Molecular Neuroscience, 18. [Link]

-

Sikand, P., et al. (2011). BAM8-22 peptide produces itch and nociceptive sensations in humans independent of histamine release. Journal of Neuroscience, 31(20), 7563-7567. [Link]

-

LaVoi, S. M., et al. (2020). Pruriception and neuronal coding in nociceptor subtypes in human and nonhuman primates. eNeuro, 7(6). [Link]

-

Schafers, M., et al. (2012). Human Mas-Related G Protein-Coupled Receptors-X1 Induce Chemokine Receptor 2 Expression in Rat Dorsal Root Ganglia Neurons and Release of Chemokine Ligand 2 from the Human LAD-2 Mast Cell Line. PLOS One, 7(2), e32322. [Link]

-

Meixiong, J., et al. (2019). ML382 enhances BAM8–22 inhibition of HVA I ca in DRG neurons from... ResearchGate. [Link]

-

Kim, S., et al. (2019). BAM8-22 and Its Receptor MRGPRX1 May Attribute to Cholestatic Pruritus. Scientific Reports, 9(1), 10843. [Link]

-

Kumar, S., et al. (2021). Review of the current state of protein aggregation inhibition from a materials chemistry perspective. RSC Publishing. [Link]

-

SB-PEPTIDE. Peptide Solubility Guidelines. [Link]

-

Imai, Y., et al. (2024). The discovery and structural basis of two distinct state-dependent inhibitors of BamA. Nature Communications, 15(1), 8345. [Link]

-

Hart, E., et al. (2023). Bam complex associated proteins in Escherichia coli are functionally linked to peptidoglycan biosynthesis, membrane fluidity and. bioRxiv. [Link]

-

SB-PEPTIDE. Peptide handling & storage guidelines. [Link]

-

Li, Y., et al. (2025). The Effects of Counter-Ions on Peptide Structure, Activity, and Applications. Molecules, 30(23), 4897. [Link]

-

Khavari, A., et al. (2022). The Role of Counter-Ions in Peptides—An Overview. MDPI. [Link]

-

Li, Y., et al. (2025). The Effects of Counter-Ions on Peptide Structure, Activity, and Applications. ResearchGate. [Link]

-

Chen, Y., et al. (2019). Formulation Composition and Process Affect Counterion for CSP7 Peptide. Pharmaceutics, 11(10), 503. [Link]

-

Malmerberg, E., et al. (2021). Aggregation Behavior of Structurally Similar Therapeutic Peptides Investigated by 1H NMR and All-Atom Molecular Dynamics Simulations. ACS Publications. [Link]

-

SB-PEPTIDE. Peptide ordering guide - TFA removal. [Link]

Sources

- 1. pnas.org [pnas.org]

- 2. BAM8-22 peptide produces itch and nociceptive sensations in humans independent of histamine release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. BAM (8-22) | Mas-Related G Protein Coupled Receptor Agonists: Tocris Bioscience [rndsystems.com]

- 5. Review of the current state of protein aggregation inhibition from a materials chemistry perspective: special focus on polymeric materials - Materials Advances (RSC Publishing) DOI:10.1039/D0MA00760A [pubs.rsc.org]

- 6. selleckchem.com [selleckchem.com]

- 7. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]

- 8. Peptide handling & storage guidelines - How to store a peptide? [sb-peptide.com]

- 9. Peptide ordering guide - TFA removal - Peptide quantification [sb-peptide.com]

- 10. The Effects of Counter-Ions on Peptide Structure, Activity, and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Role of Counter-Ions in Peptides—An Overview [mdpi.com]

- 12. Formulation Composition and Process Affect Counterion for CSP7 Peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 13. jpt.com [jpt.com]

Navigating BAM (8-22) Acetate in HEK293 Cell Assays: A Technical Guide

Welcome to the technical support center for the application of BAM (8-22) acetate in HEK293 cell-based assays. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we have curated this information to ensure scientific accuracy and provide practical, field-tested insights to help you achieve robust and reproducible results.

Troubleshooting Guide

This section addresses specific issues that you may encounter during your experiments with BAM (8-22) acetate and HEK293 cells.

Problem: Inconsistent or lower-than-expected cell response to BAM (8-22) acetate.

Potential Causes and Solutions:

-

Peptide Instability: BAM (8-22) is a peptide and can be susceptible to degradation by proteases present in serum-containing media or released from cells.

-

Recommendation: Prepare fresh dilutions of BAM (8-22) acetate for each experiment from a concentrated, frozen stock. Avoid repeated freeze-thaw cycles of the stock solution.[1] If using serum in your assay media, consider reducing the serum concentration or using a serum-free medium during the stimulation period.

-

-

Incorrect Stock Solution Preparation: The acetate salt of BAM (8-22) can affect its net weight. Using the gross weight for concentration calculations will lead to a lower actual peptide concentration.

-

Recommendation: Always refer to the manufacturer's certificate of analysis for the net peptide content to calculate the precise concentration.

-

-

Sub-optimal Receptor Expression: The response to BAM (8-22) is dependent on the expression level of its receptor, MRGPRX1, in your HEK293 cells.[2][3]

-

Recommendation: If you are using a transient transfection system, optimize your transfection protocol to ensure high and consistent expression of MRGPRX1. For stable cell lines, periodically verify receptor expression levels using techniques like flow cytometry or qPCR.

-

Problem: High background signal or apparent off-target effects in the assay.

Potential Causes and Solutions:

-

Contaminants in Peptide Preparation: While highly purified, commercial preparations of synthetic peptides may contain residual trifluoroacetic acid (TFA) from the purification process.[4] Although typically not an issue in standard in vitro assays, high concentrations could potentially affect cellular health or assay readouts.

-

Recommendation: Ensure your BAM (8-22) acetate is of high purity (≥95%).[3] If off-target effects are suspected, consider using a different batch or a preparation with a different counter-ion if available.

-

-

Non-specific Binding: At very high concentrations, peptides can sometimes exhibit non-specific binding to cell surfaces or assay components.

Problem: Precipitation of BAM (8-22) acetate in media or buffer.

Potential Causes and Solutions:

-

Poor Solubility at High Concentrations: While BAM (8-22) is generally soluble in aqueous solutions, preparing highly concentrated stock solutions or dilutions in certain buffers can sometimes lead to precipitation.[3][6]

-

Recommendation: Prepare stock solutions in high-quality, sterile water or PBS.[6] If you encounter solubility issues, gentle warming or sonication can aid in dissolution.[6] It is always recommended to filter-sterilize the stock solution through a 0.22 µm filter before adding it to your cell culture.[6]

-

| Parameter | Recommendation | Source |

| Stock Solution Solvent | Sterile Water or PBS | [6] |

| Stock Solution Storage | -20°C for up to 1 month, -80°C for up to 6 months | [6] |

| Working Concentration Range | 8 nM - 150 nM (EC50 for MRGPRX1) | [3][5] |

| Purity | ≥95% | [3] |

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of BAM (8-22)?

BAM (8-22) is a peptide fragment derived from proenkephalin A.[6] It is a potent and selective agonist for the Mas-related G protein-coupled receptor X1 (MRGPRX1), which is primarily expressed in sensory neurons.[2][3][6] Unlike the full-length BAM22 peptide, BAM (8-22) does not contain the met-enkephalin motif and therefore lacks affinity for opioid receptors.[3][5] Activation of MRGPRX1 by BAM (8-22) in HEK293 cells stably expressing the receptor typically leads to the mobilization of intracellular calcium via the Gq signaling pathway.[7]

Caption: BAM (8-22) signaling pathway in HEK293-MRGPRX1 cells.

Q2: How should I prepare my BAM (8-22) acetate stock solution?

For optimal results and longevity of the peptide, follow this protocol:

Caption: Protocol for preparing BAM (8-22) acetate stock solution.

Q3: Can the acetate counter-ion affect my HEK293 cells?

Acetate is a short-chain fatty acid that can be metabolized by cells, including HEK293.[8] At the low nanomolar concentrations of BAM (8-22) typically used in cell-based assays, the concentration of the acetate counter-ion is negligible and highly unlikely to have any discernible effect on cell metabolism or signaling pathways.

Q4: Are there any known off-target effects of BAM (8-22) that I should be aware of?

BAM (8-22) is highly selective for MRGPRX1 and does not interact with opioid receptors.[3][5] However, as with any biologically active molecule, it is good practice to include appropriate controls in your experiments. This could involve using a parental HEK293 cell line that does not express MRGPRX1 to confirm that the observed response is receptor-dependent. Additionally, using an inactive peptide fragment, such as BAM (8-18), can serve as a negative control.[9]

References

-

NovoPro Bioscience Inc. BAM (8-22) peptide. [Link]

-

ResearchGate. Optimization of HEK 293 cell growth by addition of non-Animal derived components using design of experiments. [Link]

-

Sikand, P., et al. (2011). BAM8–22 Peptide Produces Itch and Nociceptive Sensations in Humans Independent of Histamine Release. Journal of Neuroscience, 31(20), 7563-7567. [Link]

-

Andersen, H. H., et al. (2022). Evaluation of itch and pain induced by bovine adrenal medulla (BAM)8–22, a new human model of non‐histaminergic itch. Experimental Dermatology, 31(6), 911-921. [Link]

-

ResearchGate. BAM(8‐22) increases splanchnic spinal neuronal activation after noxious... [Link]

-

Azimi, E., et al. (2017). Targeting human Mas-related G protein-coupled receptor X1 to inhibit persistent pain. Proceedings of the National Academy of Sciences, 114(8), E1435-E1444. [Link]

-

Sanjel, B., et al. (2019). BAM8-22 and Its Receptor MRGPRX1 May Attribute to Cholestatic Pruritus. Scientific Reports, 9(1), 10888. [Link]

-

Robitaille, M., et al. (2023). Sodium acetate increases the productivity of HEK293 cells expressing the ECD-Her1 protein in batch cultures: experimental results and metabolic flux analysis. bioRxiv. [Link]

-

BioProcess International. Optimizing HEK 293 and CHO-S Cell Growth by Supplementation of Non-Animal Derived Components Using Design of Experiments (DoE). [Link]

-

Liu, Y., et al. (2023). Mechanism of agonist-induced activation of the human itch receptor MRGPRX1. PLOS Biology, 21(6), e3002173. [Link]

-

Insights.bio. Optimizing HEK293-based viral vector production, part 1: cell lines and media. [Link]

-

IUPHAR/BPS Guide to PHARMACOLOGY. MRGPRX1. [Link]

-

AMBIC. Development of an HEK293 Suspension Cell Culture Medium, Transient Transfection Optimization Workflow, and Analytics for Batch rAAV. [Link]

-

bioRxiv. The structural basis of itch receptor MRGPRX1 activation. [Link]

Sources

- 1. selleckchem.com [selleckchem.com]

- 2. BAM (8-22) acetate | TargetMol [targetmol.com]

- 3. BAM (8-22) | Mas-Related G Protein-Coupled Receptors | Tocris Bioscience [tocris.com]

- 4. BAM (8-22) peptide [novoprolabs.com]

- 5. rndsystems.com [rndsystems.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. guidetopharmacology.org [guidetopharmacology.org]

- 8. Sodium acetate increases the productivity of HEK293 cells expressing the ECD-Her1 protein in batch cultures: experimental results and metabolic flux analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. jneurosci.org [jneurosci.org]

Technical Support Center: BAM (8-22) Acetate Solubilization & Stability

[1][2][3]

Topic: Troubleshooting Precipitation of BAM (8-22) Acetate in Phosphate-Buffered Saline (PBS) Document ID: TS-BAM822-001 Last Updated: October 26, 2023 Audience: Researchers, Formulation Scientists, Drug Discovery Teams[1]

Executive Summary

You are likely reading this guide because your BAM (8-22) acetate peptide—a potent MRGPRX1 agonist—has unexpectedly formed a cloudy precipitate or gel upon addition to PBS.

The short answer: This is a chemically predictable event caused by hydrophobic collapse driven by the high ionic strength of PBS, specifically affecting the Tryptophan-Tryptophan-Methionine (WWM) motif.[1] While BAM (8-22) is supplied as a water-soluble acetate salt, the phosphate ions in PBS induce a "salting-out" effect that overcomes the peptide's solvation shell.[1]

This guide provides the mechanistic explanation and a validated "Two-Step Reconstitution Protocol" to rescue your experiment.

Part 1: The Root Cause (Mechanistic Analysis)

To solve the precipitation, we must deconstruct the molecular conflict between the peptide sequence and the buffer system.

Sequence Analysis: The "WWM" Hydrophobic Core

BAM (8-22) is a 15-amino acid fragment of Proenkephalin A. Its solubility profile is dictated by its specific amino acid sequence:

Sequence: Val - Gly - Arg - Pro - Glu - Trp - Trp - Met - Asp - Tyr - Gln - Lys - Arg - Tyr - Gly Key Motif: Residues 6-8 (Trp-Trp-Met )[1]

-

The Conflict: Tryptophan (Trp/W) is the most hydrophobic aromatic amino acid. Methionine (Met/M) is also highly hydrophobic.[1] The clustering of these three residues creates a significant "greasy patch" within the peptide.

-

In Water: The acetate counter-ions and low ionic strength allow water molecules to form an ordered cage (clathrate) around these hydrophobic residues, keeping the peptide in solution.

The "Salting Out" Effect (Hofmeister Series)

When you introduce this peptide directly into PBS (Phosphate-Buffered Saline), you introduce a high concentration of ions (~137 mM NaCl, ~10 mM Phosphate).[1]

-

Ionic Competition: The salt ions (Na⁺, Cl⁻, HPO₄²⁻) compete with the peptide for water molecules to form their own hydration shells.

-

Dehydration: Because the salt ions interact more strongly with water than the hydrophobic "WWM" patch does, the water cage around the peptide is stripped away.

-

Aggregation: Exposed hydrophobic patches on neighboring peptide molecules bind to each other to minimize water contact, leading to rapid aggregation and visible precipitation.

Counter-Ion Exchange

BAM (8-22) is supplied as an acetate salt .[1][2] Acetate is a weak, organic counter-ion that provides good solubility. Phosphate (from PBS) is a multivalent inorganic anion.[1] In some concentrations, the exchange of acetate for phosphate can bridge cationic residues (Arg, Lys) between peptide chains, further cross-linking them into insoluble aggregates.

Part 2: Visualization of the Mechanism

The following diagram illustrates the transition from a soluble acetate state to a precipitated state in PBS.

Figure 1: Mechanism of BAM (8-22) precipitation.[1] High ionic strength in PBS disrupts the hydration shell around the Trp-Trp-Met core, causing hydrophobic collapse.[1]

Part 3: Troubleshooting & FAQs

Q1: My solution turned cloudy immediately. Is the peptide ruined?

A: Likely not. The cloudiness is usually reversible aggregation, not chemical degradation.

-

Immediate Action: Do not filter the solution (you will lose the peptide).

-

Rescue: Sonicate the solution in an ultrasonic water bath for 5–10 minutes. If that fails, gently warm the solution to 37°C–45°C. The energy input helps disrupt the hydrophobic aggregates.

Q2: Can I use DMSO to fix this?

A: Yes, and it is recommended. Dissolving the peptide in a small volume of DMSO (Dimethyl Sulfoxide) first creates a "Stock Solution" where the peptide is fully solvated. When you subsequently dilute this into PBS, the rapid dispersion prevents the hydrophobic cores from finding each other before they are stabilized.

-

Limit: Keep the final DMSO concentration <0.1% to 1% depending on your cell assay's tolerance.

Q3: Why does the datasheet say "Soluble in Water" if it crashes in PBS?

A: "Water" implies pure, deionized water (low ionic strength). "PBS" is a high-salt buffer.[1] The solubility in water (up to 1 mg/mL or more) relies on the acetate counter-ion functioning without interference. In PBS, the environment changes drastically.

Part 4: Validated Reconstitution Protocols

Use Protocol B for maximum reliability. Use Protocol A only if organic solvents (DMSO) are strictly prohibited in your assay.[1]

Protocol A: Aqueous Reconstitution (No DMSO)

Best for: In vivo studies where DMSO is contraindicated.[1]

-

Calculate: Determine the volume needed for a high-concentration stock (e.g., 1–5 mg/mL).

-

Solubilize: Add sterile distilled water (NOT PBS) to the peptide vial.

-

Mix: Vortex or pipette up and down until clear.

-

Dilute: Slowly add this aqueous stock to your PBS or assay buffer while stirring.

-

Tip: If the final concentration in PBS is high (>0.5 mg/mL), precipitation is still a risk. Keep working concentrations low.

-

Protocol B: The "Solvent Shift" Method (Recommended)

Best for: In vitro assays, Calcium flux, Cell culture.

-

Stock Preparation: Dissolve the peptide powder in anhydrous DMSO to a concentration of 10 mM (approx. 20 mg/mL).

-

Note: BAM (8-22) is highly soluble in DMSO.[1]

-

-

Aliquot: Store unused stock at -20°C or -80°C (avoid freeze-thaw).

-

Working Solution: Dilute the DMSO stock into your assay buffer (PBS/HBSS).

-

Example: To get 10 µM in PBS, dilute the 10 mM stock 1:1000.

-

Result: The final DMSO concentration is 0.1%, which is generally non-toxic, and the peptide remains in solution.

-

Data Table: Solubility Limits

| Solvent System | Solubility Limit | Stability | Notes |

| Pure Water | ~1 mg/mL | Good (Short Term) | Susceptible to oxidation (Met/Trp).[1] |

| DMSO | ~100 mg/mL | Excellent | Best for freezing stocks. |

| PBS (Direct) | <0.1 mg/mL* | Poor | Prone to precipitation without pre-dissolution.[1] |

| Ethanol | ~1 mg/mL | Moderate | Alternative to DMSO if needed. |

Part 5: Workflow Decision Tree

Follow this logic flow to determine the correct preparation method for your specific application.

Figure 2: Decision tree for BAM (8-22) reconstitution based on assay tolerance for organic solvents.

References

-

Lembo, P. M., et al. (2002). "Proenkephalin A gene products activate a new family of sensory neuron-specific GPCRs." Nature Neuroscience, 5, 201-209.[1] (Establishes BAM 8-22 as MRGPRX1 agonist and sequence properties).

-

National Center for Biotechnology Information (PubChem). Compound Summary for BAM (8-22).[1] Available at: [Link][1]

-

AmbioPharm. Peptide Salt Selection Guide (Acetate vs. Phosphate). (General reference for peptide counter-ion chemistry). Available at: [Link][1]

Validation & Comparative

Comparative Guide: BAM (8-22) Acetate vs. Chloroquine for Pruritus Research

Executive Summary

In the field of sensory neuroscience and drug discovery, BAM (8-22) (Bovine Adrenal Medulla 8-22) and Chloroquine (CQ) represent the "gold standards" for modeling non-histaminergic (histamine-independent) itch.[1] While both agents induce robust pruritus by activating specific Mas-related G-protein coupled receptors (Mrgprs), they utilize distinct intracellular signaling cascades to achieve neuronal depolarization.

This guide provides a technical comparison of their mechanisms, experimental performance, and specific protocols for differentiating itch from pain in rodent models.

Mechanistic Profiling: The Receptor Divergence